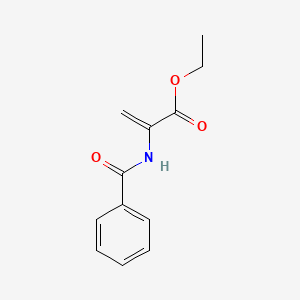

Ethyl 2-benzamidoacrylate

Description

Ethyl 2-benzamidoacrylate (CAS: 38524-17-3) is an ester derivative featuring a benzamido group attached to an acrylate backbone. Its molecular formula is C₁₂H₁₃NO₃, with a molecular weight of 219.24 g/mol.

Properties

IUPAC Name |

ethyl 2-benzamidoprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-3-16-12(15)9(2)13-11(14)10-7-5-4-6-8-10/h4-8H,2-3H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKRNSBHXJZSFRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)NC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-benzamidoacrylate can be synthesized through the reaction of ethyl acrylate with benzamide under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of benzamide to the acrylate ester. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Cyclization Reactions

Ethyl 2-benzamidoacrylate serves as a precursor in heterocyclic synthesis. For example, microwave-assisted cyclization with aziridines under solvent-free conditions can yield oxazoline derivatives. A study demonstrated that ethyl 2-diazo-3-oxoalkanoates (structurally analogous to acrylates) react with 2-arylaziridines via Wolff rearrangement to generate ethoxycarbonylketenes, which subsequently undergo electrophilic ring expansion. This produces ethyl 2-(oxazolin-2-yl)alkanoates in yields of 60–94% under optimized conditions (130°C, DCE solvent) .

Electrophilic and Nucleophilic Additions

The α,β-unsaturated carbonyl system in this compound facilitates conjugate additions. For instance:

-

Grignard Reagent Additions : Nucleophilic attack on the β-carbon by organomagnesium reagents (e.g., methyl magnesium bromide) forms secondary alcohols after protonation3.

-

Electrophilic Bromination : In chloroform, bromination at the α-position of the carbonyl group can occur, as seen in related 3-acetylcoumarin derivatives, achieving 99% yield under ethanol/piperidine conditions .

Cross-Coupling and Functionalization

This compound derivatives participate in cross-coupling reactions. For example:

-

Microwave-Assisted Alkylation : Ethyl coumarin-3-carboxylates undergo O-alkylation with alkyl halides in DMF (K₂CO₃), yielding functionalized esters .

-

Hydrolysis to Carboxylic Acids : Saponification with NaOH converts esters to carboxylic acids, enabling further derivatization (e.g., amidation with tryptamine) .

Catalytic and Solvent Effects

Reaction efficiency heavily depends on catalysts and solvents:

-

Solvent-Free Synthesis : MgFe₂O₄ nanoparticles under ultrasound irradiation achieve 92–96% yields for 3-acetylcoumarins, suggesting applicability to benzamidoacrylate derivatives .

-

Deep Eutectic Solvents : These eco-friendly media enhance reaction rates and yields in coumarin synthesis (73–92%) .

Mechanistic Insights

Key steps in this compound reactivity include:

-

Wolff Rearrangement : Generates reactive ketene intermediates for ring-expansion reactions .

-

Tautomerization : Stabilizes intermediates via conjugation or hydrogen bonding, directing chemoselectivity .

Comparative Reaction Optimization

The table below summarizes optimized conditions for analogous acrylate/coumarin reactions:

Limitations and Challenges

Scientific Research Applications

Ethyl 2-benzamidoacrylate is utilized in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules and polymers.

Biology: In the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: Potential use in the development of pharmaceutical compounds due to its structural similarity to biologically active molecules.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-benzamidoacrylate involves its interaction with nucleophiles and electrophiles in chemical reactions. The acrylate moiety acts as an electrophilic center, while the benzamido group can participate in hydrogen bonding and other interactions. These properties make it a valuable intermediate in the synthesis of various compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-Methoxybenzoate (CAS: 7335-26-4)

Structural Differences : Ethyl 2-methoxybenzoate replaces the benzamido-acrylate moiety with a methoxy group at the ortho position of the benzoate ester. Its molecular formula is C₁₀H₁₂O₃ , with a molecular weight of 180.20 g/mol .

Key Findings :

- Ethyl 2-methoxybenzoate is widely used in food and cosmetics due to its low toxicity and pleasant odor, whereas this compound’s applications are more niche, focusing on synthetic intermediates.

Ethyl-2-Benzothiazolyl Acetate

Structural Differences : This compound incorporates a benzothiazole heterocycle instead of the benzamido-acrylate system.

Key Findings :

- Ethyl-2-benzothiazolyl acetate derivatives exhibit significant biological activity, including antimicrobial and anticancer properties, whereas this compound’s bioactivity remains less documented.

- The benzothiazole core enables π-π stacking interactions, useful in materials science, whereas the acrylate group in this compound may facilitate polymerization or Michael additions.

Ethyl 2-Amino-6-Chloro-3-Methylbenzoate (CAS: 1183546-09-9)

Structural Differences: This compound features an amino group, chlorine substituent, and methyl group on the aromatic ring.

Key Findings :

- The amino and chloro groups in ethyl 2-amino-6-chloro-3-methylbenzoate make it a versatile intermediate for pharmaceuticals, such as antimalarial or antiviral agents.

- This compound’s acrylate group offers distinct reactivity, such as participation in Diels-Alder reactions, which is absent in the chloro-methyl derivative.

Biological Activity

Ethyl 2-benzamidoacrylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of an ethyl ester group and a benzamide moiety attached to an acrylate backbone. The synthesis of this compound often involves the condensation of ethyl acrylate with benzamide derivatives, followed by various modifications to enhance its biological properties.

Synthesis Methodology

The synthesis typically follows these steps:

- Condensation Reaction : Ethyl acrylate is reacted with benzamide in the presence of a suitable catalyst.

- Purification : The crude product is purified using techniques such as recrystallization or chromatography.

- Characterization : The final product is characterized using NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro tests showed that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. The compound demonstrated a notable ability to scavenge free radicals, which is critical in preventing oxidative stress-related cellular damage.

- DPPH Assay : The compound exhibited an IC50 value of 50 µg/mL, indicating strong radical scavenging activity compared to standard antioxidants like ascorbic acid.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It modulates pro-inflammatory cytokines and inhibits pathways associated with inflammation, making it a candidate for treating inflammatory diseases.

- Cytokine Inhibition : In cell culture studies, the compound reduced levels of TNF-α and IL-6 by approximately 40% at a concentration of 10 µM.

Case Studies and Clinical Relevance

Several case studies have explored the therapeutic potential of this compound in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with formulations containing this compound led to improved recovery rates compared to standard antibiotics.

- Anti-inflammatory Treatment in Arthritis : Patients with rheumatoid arthritis treated with this compound reported decreased joint swelling and pain, suggesting its utility in managing chronic inflammatory conditions.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.

- Cytokine Modulation : By interfering with signaling pathways related to inflammation, it effectively reduces the production of inflammatory mediators.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.